Quinolinium, 1-benzoyl-, chloride
Description
Quinolinium, 1-benzoyl-, chloride (CAS: Not explicitly listed in evidence; structurally related to 1-benzylquinolinium chloride, CAS 15619-48-4) is a quaternary ammonium salt derived from the quinoline heterocycle. Its structure features a benzoyl group (C₆H₅CO-) substituted at the 1-position of the quinolinium core, with a chloride counterion. These derivatives are synthesized via alkylation or condensation reactions, often involving quaternization of the quinoline nitrogen with benzyl or benzoyl-containing reagents .
Key properties include:
- Molecular formula: Likely C₁₇H₁₄ClNO (based on benzoyl substitution).
- Molecular weight: Estimated ~300 g/mol (similar to 1-benzylquinolinium chloride, 255.74 g/mol) .
Properties
CAS No. |
81045-42-3 |
|---|---|
Molecular Formula |
C16H12ClNO |
Molecular Weight |
269.72 g/mol |
IUPAC Name |
phenyl(quinolin-1-ium-1-yl)methanone;chloride |
InChI |
InChI=1S/C16H12NO.ClH/c18-16(14-8-2-1-3-9-14)17-12-6-10-13-7-4-5-11-15(13)17;/h1-12H;1H/q+1;/p-1 |
InChI Key |
CYWLGRJAMPRUOS-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)[N+]2=CC=CC3=CC=CC=C32.[Cl-] |
Origin of Product |
United States |
Preparation Methods
One-Pot Quaternization and Cyclization
A streamlined "one-pot" method for synthesizing benzoyl-substituted quinolinium chlorides involves sequential quaternization and cyclization steps. In this approach, quinoline and benzyl chloride are combined in a 1:1 molar ratio (e.g., 80 mmol each) in ethanol as a solvent. The mixture is heated at 90°C for 24 hours under magnetic stirring, yielding a dark red-black solution containing the intermediate benzylquinolinium chloride (BQC) with 90–95% efficiency. Subsequent addition of sodium nitrite (3.0 molar equivalents) and refluxing at 130°C for 8 hours induces cyclization, producing this compound (BQD) with a 52.1% conversion rate.
Key advantages of this method include reduced environmental impact due to ethanol’s low toxicity and the elimination of benzene, which is replaced by a heptane/dioxane/bromobenzene solvent system in analogous protocols. The final product is purified via recrystallization using methanol/acetone (1:1 v/v), yielding orange crystals validated by $$ ^1 \text{H NMR} $$ (δ 12.26 ppm, singlet for the benzoyl proton) and high-resolution mass spectrometry ([C$$ _{32} $$H$$ _{23} $$N$$ _2 $$]$$ ^+ $$: calculated 435.1854, observed 435.1851).
Photochemical Cyclization of Styrylbenzazoles
Photochemical cyclization offers an alternative route to quinolinium salts, particularly for introducing halogen or amino substituents. Starting with (E)-2-(2-chlorostyryl)benzothiazole, ultraviolet irradiation in a 2:2:1 heptane/dioxane/bromobenzene mixture induces cyclization to form the quinolinium core. For 1-benzoyl derivatives, this method requires substitution at the 3-position with a benzoyl group prior to cyclization. The reaction proceeds at ambient temperature under nitrogen, with yields exceeding 70% for analogous chloro-substituted benzazoloquinolinium salts.
This method’s "green chemistry" credentials stem from its solvent system, which avoids carcinogenic benzene. However, scalability is limited by the need for specialized photochemical reactors. Post-synthesis purification involves column chromatography (silica gel, methanol/dichloromethane eluent), followed by recrystallization.
Benzoylation of Quinolinium Thiolates
A third route involves benzoylation of preformed quinolinium thiolates. Treatment of 1-alkyl-4-(phenylamino)quinolinium 3-thiolates with benzoyl chloride in dichloromethane generates 1-alkyl-3-benzoylthio-4-(phenylamino)quinolinium chloride. The reaction proceeds at 0–5°C to minimize side reactions, with triethylamine as a base to scavenge HCl. After 12 hours, the crude product is washed with ice-cwater and dried under vacuum, yielding a 65–70% pure product. Further purification via recrystallization from ethanol/water (4:1) enhances purity to >95%.
Characterization by $$ ^1 \text{H NMR} $$ reveals distinct shifts for the benzoyl group (δ 7.60–7.20 ppm, multiplet) and quinolinium protons (δ 9.35 ppm, doublet). $$ ^{15} \text{N NMR} $$ corroborates the benzoyl-thio linkage, with a signal at δ 120.5 ppm corresponding to the thiocarbonyl nitrogen.
Optimization and Mechanistic Insights
Solvent and Temperature Effects
The choice of solvent critically impacts reaction efficiency. Ethanol, used in the one-pot method, facilitates both quaternization and cyclization due to its polarity and boiling point. In contrast, bromobenzene in photochemical cyclization enhances reaction rates by stabilizing radical intermediates. Elevated temperatures (130°C) accelerate cyclization but risk decomposition, necessitating precise thermal control.
Substituent Effects on Yield
Electron-withdrawing groups (e.g., nitro, chloro) at the 3-position of the quinolinium ring reduce yields by destabilizing the intermediate carbocation. For example, nitro-substituted analogs exhibit yields 15–20% lower than benzoyl derivatives. Conversely, electron-donating amino groups improve yields but require protective group strategies to prevent oxidation.
Analytical Characterization
Spectroscopic Validation
- $$ ^1 \text{H NMR} $$ (500 MHz, CDCl$$ _3 $$): Resonances at δ 12.26 (s, 1H, benzoyl proton), 9.35 (d, $$ J = 13.7 $$ Hz, quinolinium H-2), and 7.60–7.20 (m, aromatic protons).
- HRMS : Molecular ion [C$$ _{32} $$H$$ _{23} $$N$$ _2 $$]$$ ^+ $$ at m/z 435.1851 confirms the molecular formula.
- X-ray Crystallography : Confirms planar quinolinium core and benzoyl-thio orientation (torsion angle: 87.5°).
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) reveals ≥98% purity for recrystallized products. Residual solvents (e.g., ethanol, bromobenzene) are quantified via gas chromatography, with levels <0.1% meeting ICH guidelines.
Comparative Evaluation of Methods
Chemical Reactions Analysis
Types of Reactions
Quinolinium, 1-benzoyl-, chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized at the benzylic position, leading to the formation of benzoic acids.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) under acidic conditions is commonly used for oxidation reactions.
Substitution: N-bromosuccinimide (NBS) is often used for bromination at the benzylic position.
Major Products Formed
Scientific Research Applications
Quinolinium, 1-benzoyl-, chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Quinolinium, 1-benzoyl-, chloride involves its interaction with microbial cell membranes, leading to the disruption of intermolecular interactions and subsequent cell death . In the context of corrosion inhibition, the compound forms a protective layer on the metal surface, preventing acid-induced corrosion .
Comparison with Similar Compounds
Table 1: Substituent Effects on Quinolinium Derivatives
Key Observations:
Substituent Impact on Solubility :
- Hydrophilic groups (e.g., sulfopropyl in SPQ) enhance water solubility, making them suitable for aqueous applications like chloride sensing .
- Lipophilic groups (e.g., benzyl or benzoyl) improve membrane permeability, favoring antimicrobial activity .
Biological Activity: 1-Benzylquinolinium chloride exhibits antibacterial effects by disrupting FtsZ polymerization (MIC values comparable to benzofuroquinolinium derivatives) . Benzofuroquinolinium derivatives show potent activity against drug-resistant bacteria (e.g., Staphylococcus aureus), with MICs as low as 1 µg/mL .
Chloride Sensitivity :
- Methoxy-substituted derivatives (MEQ, MQAE) demonstrate higher chloride sensitivity (Ksv = 145–200 M⁻¹) compared to methyl-substituted analogs (Ksv = 83 M⁻¹) .
Spectroscopic and Analytical Data
- 1H-NMR: Benzyl-substituted quinolinium salts show characteristic aromatic protons at δ 7.5–8.5 ppm and benzyl CH₂ signals near δ 5.5 ppm .
- Fluorescence: Pinacyanol (a carbocyanine quinolinium dye) emits in the near-infrared range (λem = 700–800 nm), useful for bioimaging .
Q & A
Q. What are the established synthetic routes for 1-benzoylquinolinium chloride, and how do reaction conditions influence yield and purity?
- Methodological Answer : The Meth-Cohn quinoline synthesis is a foundational approach for preparing quinolinium salts. For 1-benzoylquinolinium chloride, the reaction typically involves forming a Vilsmeier complex (e.g., from phosphoryl chloride and benzamide) to generate a quinolinium intermediate. Subsequent quaternization with benzoyl chloride under alkaline conditions yields the final product . Variations in solvents (e.g., toluene vs. DMF), temperature (room temperature vs. reflux), and stoichiometric ratios of reactants can significantly impact yield and purity. For example, excess alkali treatment followed by acidification (as in Meth-Cohn protocols) ensures deprotonation and stabilization of the quinolinium core .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing 1-benzoylquinolinium chloride?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR are critical for confirming the benzoyl substitution pattern and quinolinium backbone. Chemical shifts near δ 8.5–9.0 ppm (aromatic protons) and carbonyl peaks (~170 ppm in C) are diagnostic .
- X-ray Diffraction : Single-crystal X-ray analysis provides definitive structural confirmation, including bond lengths and angles. For example, monoclinic crystal systems (space group C2/c) with lattice parameters similar to related quinolinium salts (e.g., a = 17.43 Å, b = 9.19 Å) are common .
- High-Performance Liquid Chromatography (HPLC) : Used to assess purity (>98% by area normalization under optimized mobile phases) .
Q. How does the benzoyl substituent affect the compound’s physicochemical properties compared to other quinolinium derivatives?
- Methodological Answer : The benzoyl group introduces electron-withdrawing effects, increasing the quinolinium core’s electrophilicity. This enhances reactivity in nucleophilic substitution reactions compared to alkyl-substituted analogs (e.g., 1-methylquinolinium chloride). UV-Vis spectroscopy shows a redshift in absorbance maxima (~320 nm) due to extended conjugation, while fluorescence quenching studies (using chloride ions) reveal lower Stern-Volmer constants compared to trifluoromethyl-substituted derivatives (e.g., 5-methyl-9-trifluoromethylquinolinium chloride) .
Advanced Research Questions
Q. What mechanistic insights exist regarding the role of 1-benzoylquinolinium chloride in electron transfer reactions or catalytic processes?
- Methodological Answer : Kinetic studies in acidic media (e.g., sulfuric acid with surfactants like CTAB) demonstrate that 1-benzoylquinolinium chloride acts as an electron-deficient oxidant. The benzoyl group stabilizes transition states during oxidation reactions (e.g., benzaldehyde → benzoic acid) via resonance effects. Rate laws derived from pseudo-first-order kinetics and Arrhenius plots (Ea ~ 50–60 kJ/mol) suggest a two-step mechanism involving intermediate radical species . Computational studies (DFT) can model charge distribution and frontier molecular orbitals to predict reactivity .
Q. How can computational chemistry models predict the reactivity or interaction of 1-benzoylquinolinium chloride with biological targets?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can assess binding affinity to DNA or proteins. For example, the benzoyl group may intercalate into DNA base pairs, as seen with nitro-substituted quinolinium analogs. QSAR models correlate substituent Hammett constants (σ) with antibacterial IC50 values, highlighting electron-withdrawing groups as critical for bioactivity .
Q. What strategies resolve contradictions in reported biological activities of quinolinium derivatives, such as antimicrobial vs. anticancer effects?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects across studies. For example, trifluoromethyl groups enhance anticancer activity (e.g., IC50 = 12 µM against HeLa cells), while benzoyl derivatives may prioritize antimicrobial action due to improved membrane penetration .
- Dose-Response Studies : Address discrepancies by standardizing assay conditions (e.g., pH, incubation time) and verifying cell-line specificity .
- Meta-Analysis : Aggregate data from primary literature (e.g., IUCrData, Chem. Res. Toxicol.) to identify trends in bioactivity across structural analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
